
Psammaplin A
Vue d'ensemble
Description
Psammaplin A est un composé naturel dérivé des éponges marines. C'est un dimère disulfure symétrique dérivé de la bromotyrosine connu pour son large spectre d'activités bioactives, notamment ses activités antimicrobiennes et antiprolifératives . This compound a suscité un intérêt considérable en raison de ses puissants effets inhibiteurs sur les désacétylases d'histones et les méthyltransférases de l'ADN .
Applications De Recherche Scientifique
Psammaplin A has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Psammaplin A is a marine metabolite that has been reported to be a potent inhibitor of two classes of epigenetic enzymes: histone deacetylases (HDACs) and DNA methyltransferases . HDACs are key players in tumorigenesis and angiogenesis, and their inhibition has been proposed for the treatment of cancer as well as neurodegenerative disorders . DNA methyltransferases are enzymes that transfer a methyl group to DNA and play a crucial role in gene expression and regulation .
Mode of Action
This compound exhibits its activity by inhibiting HDAC activity at the molecular and cellular level . It selectively induces hyperacetylation of histones in the cells, resulting in the upregulation of gelsolin, a well-known HDAC target gene, at a transcriptional level . Notably, the reduced form of this compound shows a stronger inhibitory activity than the non-reduced one . This suggests that cellular reduction of the compound is responsible for the HDAC inhibition of this compound after uptake into the cells .
Biochemical Pathways
The inhibition of HDAC by this compound leads to hyperacetylation of histones, which is physiologically linked to several cellular phenotypes such as cell-cycle arrest, cell differentiation, and cell death . Furthermore, this compound has been found to restore mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression .
Pharmacokinetics
Following intravenous injection at a dose of 10 mg/kg in mice, this compound is rapidly eliminated, with an average half-life of 9.9 ± 1.4 min and a systemic clearance of 925.1 ± 570.1 mL/min . The in vitro stability of this compound was determined in different tissue homogenates, and the average degradation half-life of this compound in blood, liver, kidney, and lung was found to be relatively short (≤ 12.8 min) .
Result of Action
This compound improves cell survival, recovers glutathione (GSH) content, and reduces reactive oxygen species (ROS) release at nanomolar concentrations . It also restores mitochondrial membrane potential by blocking mitochondrial permeability transition pore opening and reducing cyclophilin D expression . These effects are mediated by the capacity of this compound to activate peroxisome proliferator-activated receptor γ (PPARγ), enhancing gene expression of the antioxidant enzymes catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Action Environment
The action of this compound is influenced by the cellular environment. Furthermore, this compound is found to be highly distributed to lung tissues, indicating that it has the potential to be developed as a lung cancer treatment agent .
Safety and Hazards
Orientations Futures
New synthetic strategies towards psammaplin A were developed with the particular view to preparing diverse analogues for biological assessment . These routes utilize cheap and commercially available starting materials, and allowed access to this compound analogues not accessible via currently reported methods . Preliminary biological studies revealed these compounds to be the most potent non-peptidic inhibitors of the enzyme histone deacetylase 1 (HDAC1, class I) discovered so far . Interestingly, this compound and synthetic analogues show class I selectivity in vitro, an important feature for the design and synthesis of future isoform selective inhibitors .
Analyse Biochimique
Biochemical Properties
Psammaplin A has shown potent inhibitory activity against class I histone deacetylases (HDACs) and DNA methyltransferases . It interacts with these enzymes, leading to changes in gene expression and cellular function . The compound’s cytotoxic properties are related to peroxisome proliferator-activated receptor γ (PPARγ) activation .
Cellular Effects
In cellular contexts, this compound has been shown to improve cell survival, recover glutathione (GSH) content, and reduce reactive oxygen species (ROS) release at nanomolar concentrations . It influences cell function by restoring mitochondrial membrane potential, blocking mitochondrial permeability transition pore opening, and reducing cyclophilin D expression .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It selectively induces hyperacetylation of histones in cells, leading to the upregulation of certain genes . It also activates PPARγ, enhancing the gene expression of antioxidant enzymes such as catalase, nuclear factor E2-related factor 2 (Nrf2), and glutathione peroxidase .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of this compound in animal models, it is known that the compound is rapidly eliminated following intravenous injection .
Metabolic Pathways
It is known that the compound can influence metabolic processes through its interactions with enzymes and other biomolecules .
Transport and Distribution
This compound is known to be highly distributed to lung tissues, indicating potential for development as a lung cancer treatment agent . The specific transporters or binding proteins it interacts with are not currently known.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de Psammaplin A implique généralement la condensation de Knoevenagel du 4-hydroxybenzaldéhyde avec l'acétoacétate d'éthyle en utilisant de l'acide acétique et de la pipéridine . Cette réaction produit un ester α,β-insaturé, qui subit d'autres transformations pour former this compound.
Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle ne soient pas largement documentées, la synthèse de this compound en laboratoire fournit une base pour une éventuelle mise à l'échelle. L'utilisation de matières premières disponibles dans le commerce et de voies de synthèse efficaces facilite la production de this compound et de ses analogues .
Analyse Des Réactions Chimiques
Types de réactions : Psammaplin A subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents dérivés.
Réduction : La forme réduite de this compound présente une activité inhibitrice plus forte par rapport à sa forme non réduite.
Substitution : this compound peut participer à des réactions de substitution pour former des analogues avec des liaisons disulfure modifiées.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou le glutathion.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent différents dérivés de this compound, qui peuvent présenter des degrés d'activité biologique variables .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Industrie : Les propriétés antimicrobiennes de this compound en font un candidat pour le développement de nouveaux antibiotiques.
5. Mécanisme d'action
This compound exerce ses effets principalement par l'inhibition des désacétylases d'histones et des méthyltransférases de l'ADN . Il induit sélectivement une hyperacétylation des histones, conduisant à la régulation à la hausse des gènes impliqués dans l'arrêt du cycle cellulaire, la différenciation et l'apoptose . L'activité du composé est renforcée dans des conditions réduites au sein des cellules, suggérant que la réduction cellulaire est cruciale pour ses effets inhibiteurs .
Composés similaires :
- Psammaplin B
- Psammaplin K
- Bisaprasin
Comparaison : this compound est unique en raison de sa structure dimère disulfure symétrique, qui contribue à sa puissante activité inhibitrice . Bien que des composés similaires comme Psammaplin B et Psammaplin K présentent également des effets inhibiteurs sur les désacétylases d'histones, this compound se distingue par son large spectre d'activités bioactives et sa puissance supérieure .
Propriétés
IUPAC Name |
3-(3-bromo-4-hydroxyphenyl)-N-[2-[2-[[3-(3-bromo-4-hydroxyphenyl)-2-hydroxyiminopropanoyl]amino]ethyldisulfanyl]ethyl]-2-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Br2N4O6S2/c23-15-9-13(1-3-19(15)29)11-17(27-33)21(31)25-5-7-35-36-8-6-26-22(32)18(28-34)12-14-2-4-20(30)16(24)10-14/h1-4,9-10,29-30,33-34H,5-8,11-12H2,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMAFSGDNHVBIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)C(=O)NCCSSCCNC(=O)C(=NO)CC2=CC(=C(C=C2)O)Br)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Br2N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017658 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110659-91-1 | |
| Record name | Psammaplin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


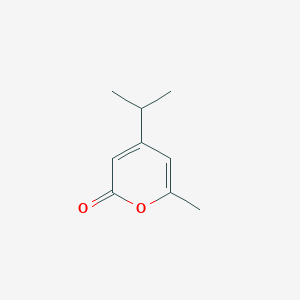
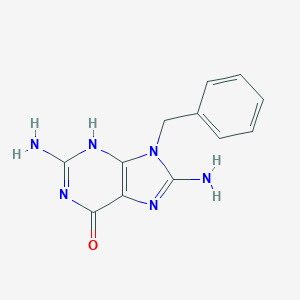
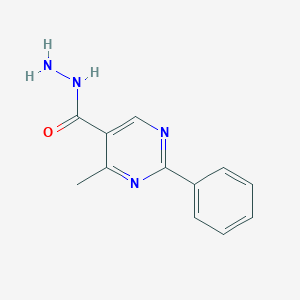
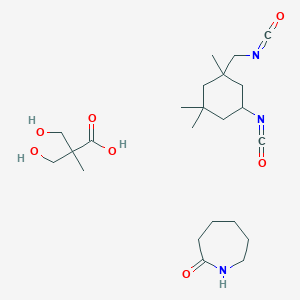



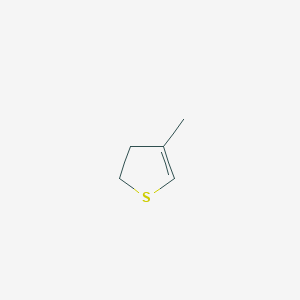



![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)


